An In-depth Technical Guide to (2R,5R)-Hexane-2,5-diol: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to (2R,5R)-Hexane-2,5-diol: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)-Hexane-2,5-diol is a chiral diol of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable chiral building block for the synthesis of various complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of (2R,5R)-hexane-2,5-diol, detailed experimental protocols for its synthesis, and a discussion of its key chemical transformations.
Chemical and Physical Properties
(2R,5R)-Hexane-2,5-diol is a white to off-white crystalline solid at room temperature. It is soluble in water and polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of (2R,5R)-Hexane-2,5-diol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| CAS Number | 17299-07-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 52-54 °C | [2] |
| Boiling Point | 212-215 °C | [2] |
| Optical Rotation | [α]²⁰/D -39.6° (c=1, CHCl₃) | [2] |
| Density | 0.9843 g/cm³ (estimate) | [2] |
| Flash Point | 101 °C | [2] |
| Water Solubility | Soluble | [3] |
| pKa | 14.87 ± 0.20 (Predicted) | [2] |
Spectroscopic Data
The structural elucidation of (2R,5R)-hexane-2,5-diol is supported by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of (2R,5R)-hexane-2,5-diol is expected to show characteristic signals for the methyl, methylene, and methine protons. The hydroxyl protons will appear as a broad singlet, the position of which can vary with concentration and solvent. The protons on the chiral centers (C2 and C5) will appear as multiplets, coupled to the neighboring methyl and methylene protons. The methylene protons in the C3 and C4 positions are diastereotopic and are expected to show complex splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals corresponding to the three sets of chemically equivalent carbons in the symmetric molecule: the methyl carbons (C1 and C6), the methine carbons bearing the hydroxyl groups (C2 and C5), and the methylene carbons (C3 and C4).[4]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups.[5] Strong C-H stretching vibrations from the alkyl groups are observed in the 2970-2870 cm⁻¹ region.[6] The C-O stretching vibration appears in the 1150-1050 cm⁻¹ range.[5]
Mass Spectrometry (MS): The electron ionization mass spectrum of hexane-2,5-diol does not typically show a strong molecular ion peak (m/z 118).[7][8] The fragmentation pattern is characterized by the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Experimental Protocols
The stereoselective synthesis of (2R,5R)-hexane-2,5-diol is most effectively achieved through the biocatalytic reduction of 2,5-hexanedione.
Synthesis of (2R,5R)-Hexane-2,5-diol via Biocatalytic Reduction
This protocol describes the diastereoselective reduction of 2,5-hexanedione to (2R,5R)-hexane-2,5-diol using whole cells of Lactobacillus kefir.[9]
Materials:
-
2,5-Hexanedione
-
Lactobacillus kefir cells
-
Growth medium (e.g., MRS broth)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Glucose (or other suitable co-substrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cultivation of Lactobacillus kefir: Inoculate a suitable volume of sterile growth medium with Lactobacillus kefir. Incubate the culture under appropriate conditions (e.g., 30 °C, with gentle agitation) until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with buffer solution to remove residual medium components.
-
Bioreduction: Resuspend the washed cells in a fresh buffer solution containing 2,5-hexanedione and a co-substrate such as glucose. The reaction can be carried out in a bioreactor with controlled temperature and pH. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, remove the cells by centrifugation or filtration. Saturate the aqueous supernatant with sodium chloride and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure (2R,5R)-hexane-2,5-diol.
Diagram of the Synthetic Workflow:
Caption: Workflow for the biocatalytic synthesis of (2R,5R)-hexane-2,5-diol.
Chemical Reactivity and Applications
A key reaction of (2R,5R)-hexane-2,5-diol is its acid-catalyzed intramolecular cyclization (cyclodehydration) to form 2,5-dimethyltetrahydrofuran. This reaction is of interest for the production of biofuels and specialty solvents. The stereochemistry of the starting diol influences the stereochemical outcome of the cyclization.
Acid-Catalyzed Cyclodehydration
The mechanism involves the protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a cyclic ether and the elimination of a water molecule.
Diagram of the Cyclodehydration Mechanism:
Caption: Mechanism of the acid-catalyzed cyclodehydration of (2R,5R)-hexane-2,5-diol.
Safety and Handling
(2R,5R)-Hexane-2,5-diol is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.
Conclusion
(2R,5R)-Hexane-2,5-diol is a valuable chiral synthon with well-defined chemical and physical properties. Its stereoselective synthesis, particularly through biocatalytic methods, offers an efficient route to this important molecule. The understanding of its chemical reactivity, such as its cyclodehydration, opens avenues for its application in the synthesis of other valuable chemicals. This guide provides essential information for researchers and professionals working with (2R,5R)-hexane-2,5-diol in various fields of chemical science and drug development.
References
- 1. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,5R)-2,5-HEXANEDIOL | 17299-07-9 [amp.chemicalbook.com]
- 3. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 6. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2,5-Hexanediol [webbook.nist.gov]
- 8. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]
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